![molecular formula C14H11N3O2S B4440713 3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440713.png)
3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thieno[2,3-b]pyridine derivative that has been synthesized using various methods. It has been found to have promising biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is not yet fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in cancer growth and neurodegeneration.
Biochemical and Physiological Effects
3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. It has also been found to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potential applications in cancer and neurological research. Additionally, this compound has been found to have low toxicity and high selectivity, making it a valuable tool for studying various biological processes. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research studies.
Future Directions
There are several future directions for research related to 3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide. One potential direction is to investigate its potential applications in the treatment of other diseases, such as inflammation-related disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, the development of more cost-effective synthesis methods for this compound may increase its availability for use in scientific research.
Scientific Research Applications
3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has been used in various scientific research studies. It has been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been used in studies related to neurological disorders, as it has been found to have neuroprotective effects. It has also been used in studies related to inflammation and oxidative stress.
properties
IUPAC Name |
3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c15-11-8-4-3-7-16-14(8)20-12(11)13(19)17-9-5-1-2-6-10(9)18/h1-7,18H,15H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINFHRWHOTXPQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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